molecular formula C14H16O2 B12619374 (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal CAS No. 919114-45-7

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal

Cat. No.: B12619374
CAS No.: 919114-45-7
M. Wt: 216.27 g/mol
InChI Key: YEFGZYTYLWXFEP-QWHCGFSZSA-N
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Description

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal is an organic compound with a unique structure that includes a benzyloxy group, a methyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method is performed at room temperature and yields the desired product with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the benzyloxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal: Unique due to its specific stereochemistry and functional groups.

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-enal: Similar structure but with an alkene instead of an alkyne.

    (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynol: Similar structure but with an alcohol group instead of an aldehyde.

Properties

CAS No.

919114-45-7

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(4S,5R)-4-methyl-5-phenylmethoxyhex-2-ynal

InChI

InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13+/m0/s1

InChI Key

YEFGZYTYLWXFEP-QWHCGFSZSA-N

Isomeric SMILES

C[C@@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1

Canonical SMILES

CC(C#CC=O)C(C)OCC1=CC=CC=C1

Origin of Product

United States

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